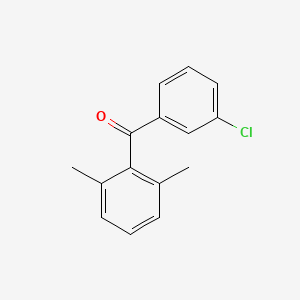

3-Chloro-2',6'-dimethylbenzophenone

Descripción

3-Chloro-2',6'-dimethylbenzophenone is a substituted benzophenone derivative characterized by a chloro group at the 3-position of one benzene ring and methyl groups at the 2' and 6' positions of the second benzene ring. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

(3-chlorophenyl)-(2,6-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAACZZFLXPFKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2’,6’-dimethylbenzophenone typically involves the chlorination of 2’,6’-dimethylbenzophenone. This process can be carried out using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions . The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for 3-Chloro-2’,6’-dimethylbenzophenone often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2’,6’-dimethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or iodine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenones depending on the substituent used.

Aplicaciones Científicas De Investigación

3-Chloro-2’,6’-dimethylbenzophenone is utilized in a wide range of scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.

Material Science: It is employed in the creation of novel materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2’,6’-dimethylbenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. This interaction often leads to the formation of new chemical bonds and the modification of existing molecular structures .

Comparación Con Compuestos Similares

Structural and Substituent Variations

Key structural analogs include:

Substituent Effects :

- Electron-Donating vs. Withdrawing: Methyl groups (electron-donating) in 3-Chloro-2',6'-dimethylbenzophenone contrast with methoxy groups (electron-withdrawing) in 4-chloro-2',6'-dimethoxybenzophenone. This difference impacts reactivity in electrophilic substitution and coupling reactions .

Spectroscopic and Structural Data

- NMR Shifts: In per-deuterated 4,4'-dimethylbenzophenone (per-d-4,4'-dmbp), methyl groups exhibit α values (chemical shift parameters) of ~0.78 ppm for aromatic positions, influenced by electron density and ring conjugation . For 3-Chloro-2',6'-dimethylbenzophenone, the asymmetric substitution pattern is expected to produce distinct splitting patterns in ¹H-NMR, such as doublets for vicinal hydrogens, as observed in related dihydroxybenzaldehydes .

- Dihedral Angles: Theoretical studies on 4,4'-dimethylbenzophenone show a dihedral angle of 51.9° between benzene rings in the gas phase . The 2',6'-dimethyl substitution in the target compound likely reduces this angle due to increased steric repulsion, altering conjugation and UV absorption properties.

Research Implications

The comparative analysis highlights:

- Reactivity: Chloro and methyl substituents in 3-Chloro-2',6'-dimethylbenzophenone favor reactions at the less hindered 4-position, unlike methoxy-substituted analogs where electron withdrawal directs reactivity to specific sites .

- Pharmaceutical Potential: Schiff bases derived from chloro-substituted benzaldehydes exhibit bioactivity, suggesting that the target compound could serve as a precursor for antimicrobial or anticancer agents .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.